1-Tetradecene
Overview
Description
1-Tetradecene is an organic compound with the chemical formula C₁₄H₂₈ . It is a member of the alkene family, characterized by the presence of a carbon-carbon double bond. . It is a colorless liquid with a mild, pleasant odor and is insoluble in water .
Mechanism of Action
Target of Action
1-Tetradecene is a type of alkene, which is a class of hydrocarbons They can undergo reactions with various substances due to the presence of a carbon-carbon double bond .
Mode of Action
The mode of action of this compound primarily involves its chemical reactivity. The carbon-carbon double bond in this compound can participate in various chemical reactions, such as addition, oxidation, and polymerization . For instance, this compound can be used to synthesize 2-Tetradecanone via a PdCl2/CrO3 catalyzed oxidation reaction .
Biochemical Pathways
This compound can be metabolized by certain species of yeast, such as Candida lipolytica and Candida tropicalis . The metabolic pathways for the oxidation of this compound by these yeasts have been investigated, and no significant difference was found between the two strains .
Pharmacokinetics
As a hydrocarbon, this compound is very hydrophobic and is practically insoluble in water . This property can significantly affect its absorption, distribution, metabolism, and excretion (ADME) in biological systems.
Result of Action
The result of this compound’s action largely depends on the specific reactions it undergoes. For example, when used as a reactant in chemical synthesis, it can contribute to the formation of various products . .
Preparation Methods
1-Tetradecene can be synthesized through various methods, including:
Chemical Reactions Analysis
1-Tetradecene undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form tetradecanoic acid using strong oxidizing agents.
Reduction: Hydrogenation of this compound yields tetradecane.
Substitution: It can participate in halogenation reactions, where halogens such as chlorine or bromine add across the double bond.
Polymerization: In the presence of catalysts or initiators, this compound can undergo addition polymerization to form polymers.
Scientific Research Applications
1-Tetradecene has a wide range of applications in scientific research and industry:
Chemistry: It is used as a starting material in the synthesis of various organic compounds.
Biology: It serves as a model compound in studies of lipid metabolism and membrane structure.
Medicine: Research has explored its potential use in drug delivery systems due to its hydrophobic nature.
Industry: It is used as a comonomer in the production of linear low-density polyethylene (LLDPE) and as an intermediate in the manufacture of surfactants and lubricants
Comparison with Similar Compounds
1-Tetradecene can be compared with other alkenes such as:
1-Hexadecene (C₁₆H₃₂): Similar in structure but with a longer carbon chain.
1-Dodecene (C₁₂H₂₄): Similar in structure but with a shorter carbon chain.
1-Octadecene (C₁₈H₃₆): Similar in structure but with an even longer carbon chain.
The uniqueness of this compound lies in its specific chain length, which makes it suitable for particular applications in polymer production and as an intermediate in the synthesis of other compounds .
Properties
IUPAC Name |
tetradec-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h3H,1,4-14H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFDVRLIODXPAHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28, Array | |
Record name | 1-TETRADECENE | |
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Related CAS |
25608-58-6 | |
Record name | 1-Tetradecene, homopolymer | |
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DSSTOX Substance ID |
DTXSID4027367 | |
Record name | 1-Tetradecene | |
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Molecular Weight |
196.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Watery liquid; colorless; mild pleasant odor. Floats on water. (USCG, 1999), Liquid, Colorless liquid; [HSDB], COLOURLESS LIQUID. | |
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Boiling Point |
484 °F at 760 mmHg (USCG, 1999), 232-234 °C @ 760 MM HG, 252 °C | |
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Flash Point |
230 °F (USCG, 1999), 110 °C, 230 °F (110 °C) (CLOSED CUP), 107 °C c.c. | |
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Solubility |
SOL IN ETHANOL, ETHER, BENZENE, Solubility in water: none | |
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Density |
0.771 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7745 @ 20 °C/4 °C, Relative density (water = 1): 0.8 | |
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Vapor Density |
6.78 (Air=1), Relative vapor density (air = 1): 6.78 | |
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Vapor Pressure |
4.55 mmHg at 220 °F (USCG, 1999), 0.01 [mmHg], 1.5X10-2 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 2 | |
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Color/Form |
COLORLESS LIQUID | |
CAS No. |
1120-36-1, 68855-59-4, 68855-60-7 | |
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Melting Point |
8.8 °F (USCG, 1999), -12 °C | |
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Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1566 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1-Tetradecene?
A1: this compound has the molecular formula C14H28 and a molecular weight of 196.37 g/mol.
Q2: Are there any spectroscopic data available for characterizing this compound?
A2: While specific spectroscopic data isn't extensively detailed in the provided research, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) [, , , ], 1H NMR, 13C NMR [, , ], and FTIR [] have been employed for identification and analysis.
Q3: What are some applications of this compound in material science?
A3: this compound serves as a building block for synthesizing poly-alpha-olefins (PAOs) [], which are crucial components in high-performance lubricant base oils. These oils exhibit desirable properties such as medium viscosity, high viscosity index, low pour point, and moderate relative molecular mass [].
Q4: How does this compound behave in thin film applications?
A4: Studies demonstrate that this compound can be used to create Langmuir-Blodgett thin films of quantum dots []. These films can be further modified with amphiphilic polymers, showcasing potential for biosensing applications [].
Q5: What is the role of this compound in Fischer-Tropsch synthesis?
A5: When added to the supercritical phase Fischer-Tropsch synthesis, this compound enhances the production of hydrocarbons larger than C14 [, ]. It influences the carbon number distribution of the products, leading to a flatter distribution compared to reactions without it [].
Q6: Can this compound be utilized in other catalytic reactions?
A6: Research indicates its use in the Wacker oxidation process []. A palladium chloride/copper(II) chloride catalytic system effectively oxidizes this compound to tetradecan-2-one with high yield and selectivity [].
Q7: How do fungi interact with this compound?
A7: Fungi exhibit diverse metabolic pathways for this compound. Cunninghamella blakesleeana oxidizes it via methyl group oxidation, producing 13-tetradecenoic acid []. Conversely, a Penicillium species employs subterminal methylene group oxidation, yielding alcohols and ketones like tetradecen-4-ol and 13-tetradecen-4-one [].
Q8: Can yeasts metabolize this compound?
A8: Yes, Candida lipolytica and Candida tropicalis can utilize this compound []. The presence of surfactants significantly enhances the metabolic rate and leads to increased citrate production [].
Q9: Is this compound involved in any known resistance mechanisms?
A9: The provided research doesn't delve into specific resistance mechanisms related to this compound.
Q10: What is known about the environmental impact and degradation of this compound?
A10: Specific information regarding the ecotoxicological effects and degradation pathways of this compound isn't elaborated upon in the provided research.
Q11: How is this compound quantified in complex mixtures?
A11: Gas Chromatography-Mass Spectrometry (GC-MS) is frequently employed to identify and quantify this compound in various matrices, including food products and biological samples [, , , ].
Q12: Are there specific validation procedures for analytical methods targeting this compound?
A12: While detailed validation procedures aren't explicitly outlined, researchers emphasize the importance of analytical method validation, including parameters like detection limits, linearity, precision, and recovery [].
Q13: What are some other research areas involving this compound?
A13: Research highlights its use in studying diffusion coefficients in supercritical fluids [, ], polymer synthesis [, , , ], and investigation of aerosol formation from atmospheric reactions [, , ].
Q14: Are there any known alternatives or substitutes for this compound in its various applications?
A14: The provided research doesn't offer a comparative analysis of alternatives or substitutes for this compound.
Q15: What is the historical context and significance of this compound in scientific research?
A15: The research showcases the evolution of this compound's role from early studies on its microbial metabolism [, ] to more recent applications in material science [, ] and catalytic processes [, , ]. This highlights its significance in advancing our understanding across multiple disciplines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.